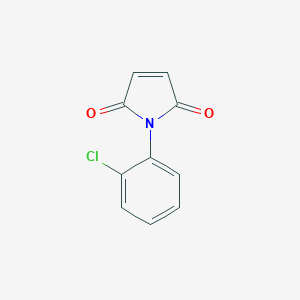

1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

Descripción general

Descripción

1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a chlorophenyl group attached to the pyrrole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2-chlorobenzoyl chloride with pyrrole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Another method involves the cyclization of 2-chlorophenylacetic acid with urea in the presence of a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, and may include additional purification steps such as column chromatography or distillation.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction of the compound can lead to the formation of 1-(2-chlorophenyl)pyrrolidine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: 1-(2-chlorophenyl)pyrrolidine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules, including pharmaceuticals and agrochemicals. Its structure allows for the introduction of various functional groups through standard organic reactions such as nucleophilic substitution and cycloaddition.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, its derivatives have been tested against various cancer cell lines, demonstrating promising growth inhibition (GI50 values) as shown in the following table:

| Compound | Cell Line Tested | GI50 (M) |

|---|---|---|

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | HCT-116 | |

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | SW-620 | |

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | Colo-205 |

The mechanism of action involves interaction with ATP-binding domains of receptor tyrosine kinases such as EGFR and VEGFR2, potentially disrupting signaling pathways critical for cancer cell proliferation.

Biological Research

The compound is investigated for various biological activities beyond anticancer effects:

- Antimicrobial Properties : Research indicates potential antimicrobial effects against a range of pathogens.

- Biochemical Assays : It is used in assays to evaluate its effects on specific biological targets, contributing to the understanding of its mode of action in cellular processes.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the efficacy of modified derivatives of this compound against breast cancer cell lines. The results indicated that specific modifications enhanced cytotoxicity and selectivity towards cancerous cells compared to normal cells.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential applications in developing new antibiotics.

Mecanismo De Acción

The mechanism of action of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione can be compared with other pyrrole derivatives such as:

1-Phenyl-1H-pyrrole-2,5-dione: Lacks the chlorine substituent, which may affect its biological activity.

1-(2-Bromophenyl)-1H-pyrrole-2,5-dione: Similar structure but with a bromine substituent, which may lead to different reactivity and biological properties.

1-(2-Methylphenyl)-1H-pyrrole-2,5-dione: Contains a methyl group instead of chlorine, which can influence its chemical and biological behavior.

The uniqueness of this compound lies in its specific substituent pattern, which can impart distinct chemical reactivity and biological activity compared to other similar compounds.

Actividad Biológica

1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione is a compound belonging to the class of pyrrole derivatives, characterized by its unique chemical structure consisting of a pyrrole ring with two carbonyl groups and a chlorophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed examination of the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : CHClNO

- Molecular Weight : 207.611 g/mol

- Structure : Contains a pyrrole ring with two carbonyl groups at positions 2 and 5, and a chlorophenyl group at position 1.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Research indicates that this compound may:

- Inhibit Enzyme Activity : Similar compounds have been shown to affect the biosynthesis of chitin and β(1,3)glucan in fungi, potentially leading to antifungal effects.

- Induce Apoptosis in Cancer Cells : The compound has been reported to disrupt cellular processes and induce programmed cell death in various cancer cell lines.

Antimicrobial Activity

Research has indicated that derivatives of pyrrole-2,5-dione exhibit significant antimicrobial properties. For example, studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi by disrupting their cell wall synthesis.

Anticancer Activity

Numerous studies have explored the anticancer potential of this compound:

- Cell Line Studies : The compound has demonstrated antiproliferative effects against several cancer cell lines. For instance, it exhibited growth inhibition in colon cancer cell lines HCT-116 and SW-620 with GI50 values around M .

| Cell Line | GI50 (M) | Effect |

|---|---|---|

| HCT-116 | Inhibition of growth | |

| SW-620 | Inhibition of growth |

Cholesterol Absorption Inhibition

A recent study identified a derivative of this compound as a potent cholesterol absorption inhibitor, outperforming established drugs like ezetimibe in vitro. The derivative effectively reduced lipid accumulation in macrophages and inflammatory responses .

Study on Anticancer Efficacy

In a comprehensive study by Kuznietsova et al., various derivatives were synthesized and tested for their anticancer properties. Among these, one derivative exhibited significant activity against colon cancer models both in vitro and in vivo, supporting the potential for developing targeted therapies based on this compound .

Mechanistic Insights

Molecular docking studies have suggested that this compound interacts with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2. This interaction may stabilize complexes that inhibit tumor growth .

Propiedades

IUPAC Name |

1-(2-chlorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQOXMCRYWDRSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C=CC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152794 | |

| Record name | 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203-24-3 | |

| Record name | (o-Chlorophenyl)maleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001203243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the position of the chlorine atom on the phenyl ring of N-chlorophenylmaleimide influence its copolymerization with vinyl acetate?

A1: Research indicates that the position of the chlorine atom significantly impacts the copolymerization kinetics of N-chlorophenylmaleimide isomers with vinyl acetate []. N-(2-Chlorophenyl)maleimide exhibits the strongest tendency for cross-propagation, meaning it readily reacts with vinyl acetate radicals during polymerization. In contrast, N-(4-Chlorophenyl)maleimide shows a higher propensity for homopolymerization, indicating a preference to react with its own monomer type. These differences highlight the influence of steric and electronic effects exerted by the chlorine atom's position on the reactivity of the maleimide ring.

Q2: What are the potential applications of copolymers incorporating N-(2-Chlorophenyl)maleimide?

A2: Copolymers containing N-(2-Chlorophenyl)maleimide units have shown promise in membrane technology for ethanol-water separation []. Membranes synthesized from styrene and N-(2-Chlorophenyl)maleimide copolymers exhibited high separation factors for concentrated ethanol solutions, indicating their potential for applications requiring selective permeation and purification processes. The presence of the chlorine atom and its specific position likely contribute to the polymer's affinity for water molecules, influencing its separation capabilities.

Q3: How does the thermal stability of copolymers vary depending on the isomer of N-chlorophenylmaleimide used?

A3: The thermal stability of vinyl acetate copolymers is influenced by the specific isomer of N-chlorophenylmaleimide incorporated into the polymer backbone []. Research shows that copolymers with N-(3-Chlorophenyl)maleimide units exhibit the highest thermal stability, followed by those containing N-(4-Chlorophenyl)maleimide, and lastly, N-(2-Chlorophenyl)maleimide. These variations in thermal properties likely stem from differences in the strength of intermolecular interactions between polymer chains, influenced by the chlorine atom's position and its effect on the polymer's overall structure.

Q4: Why is N-(2-Chlorophenyl)maleimide incorporated into resin compositions for absorbing catalysts?

A4: The inclusion of N-(2-Chlorophenyl)maleimide in resin compositions is linked to its ability to enhance the adsorption of catalytic metal ions []. The presence of both the imide group and the chlorine atom within the molecule's structure likely contributes to its interaction with metal ions. This property proves valuable in applications such as forming metallic patterns, where the resin composition facilitates the selective deposition of metal by controlling the adsorption and subsequent reduction of metal ions onto specific areas.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.